Acétone bisulfite de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

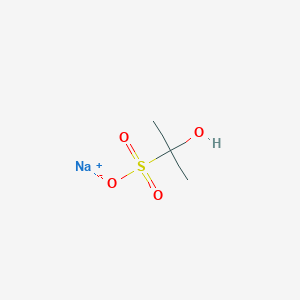

Acetone Sodium Bisulfite, also known as Sodium 2-hydroxy-2-propanesulfonate , is a chemical compound with the molecular formula C3H7NaO4S . It is a white powder used in photography, the manufacture of pure acetone, dyeing and printing textiles, and in organic syntheses .

Molecular Structure Analysis

The molecular structure of Acetone Sodium Bisulfite consists of a carbon atom double-bonded to an oxygen atom (carbonyl group), and a sodium atom bonded to a sulfate group . The molecular weight is approximately 162.14 Da .Chemical Reactions Analysis

Acetone Sodium Bisulfite can react with aldehydes and ketones to form addition products . When acetone is added to a saturated sodium bisulfite solution, they undergo an addition reaction to form a white addition product .Physical and Chemical Properties Analysis

Acetone Sodium Bisulfite is a white powder with a melting point of over 300°C . It has a molecular weight of 162.14 . The compound is soluble in water .Applications De Recherche Scientifique

Amélioration de la stabilité chimique des aldéhydes

L'acétone bisulfite de sodium forme des adduits stables avec les aldéhydes, conférant une stabilité chimique aux composés aldéhydiques parents. Ces adduits sont particulièrement utiles pour préserver les aldéhydes pendant les processus d'isolement, de purification et de stockage .

Facilitation de la cristallinité et de la pureté

Les adduits bisulfitiques présentent des propriétés physiques souhaitables, notamment la cristallinité. Les chercheurs utilisent ces propriétés pour faciliter l'isolement et la purification des aldéhydes et des composés apparentés. La nature cristalline des adduits d'this compound simplifie les techniques de séparation et garantit une pureté élevée .

Dérivatisation des aldéhydes en chimie analytique

En chimie analytique, l'this compound sert de réactif pour la dérivatisation des aldéhydes. En formant des adduits stables, il permet une détection et une quantification plus faciles des aldéhydes en utilisant des techniques telles que la chromatographie en phase gazeuse (GC) ou la chromatographie liquide haute performance (HPLC) .

Préservation des échantillons contenant des aldéhydes

Les chercheurs utilisent l'this compound pour stabiliser et préserver les échantillons contenant des aldéhydes. Que ce soit dans des échantillons biologiques, des échantillons environnementaux ou des processus industriels, ce composé aide à prévenir la dégradation des aldéhydes et garantit une analyse précise au fil du temps .

Réduction chimique des aldéhydes en alcools

L'this compound peut agir comme agent réducteur, transformant les aldéhydes en leurs alcools correspondants. Ce processus de réduction est précieux en chimie synthétique, où la réduction des aldéhydes est une étape courante dans la synthèse de divers composés organiques .

Applications en synthèse organique

Au-delà des aldéhydes, l'this compound trouve des applications en synthèse organique. Il participe à des réactions impliquant la sulfonation, l'oxydation et la réduction. Les chercheurs explorent son utilité dans la conception de nouveaux composés et la fonctionnalisation de molécules existantes .

Mécanisme D'action

Target of Action

Acetone sodium bisulfite primarily targets aldehydes and ketones . The compound acts as a nucleophile, adding to the carbonyl group of aldehydes and ketones . This interaction forms an addition compound, which is a key step in various chemical reactions .

Mode of Action

The mode of action of acetone sodium bisulfite involves a nucleophilic addition reaction . The bisulfite ion adds to the carbonyl group of aldehydes and ketones, forming a sulfonate ester . This reaction is reversible and can be driven back to the reactants by using dilute acid . This makes it very handy for purification purposes .

Biochemical Pathways

The biochemical pathway affected by acetone sodium bisulfite is the addition of sodium bisulfite to aldehydes and ketones . This reaction results in the formation of a new tetrahedral structure containing both a C-S bond and a C-OH bond . The reaction can be observed using Raman spectroscopy, which allows for the visualization of the geometrical structure of the various groups and bonds of the molecule .

Pharmacokinetics

Like other chemicals, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of the action of acetone sodium bisulfite is the formation of a sulfonate ester . This is evidenced by the disappearance of the carbonyl peak of the aldehyde or ketone and the appearance of C-O and C-S stretch peaks in the Raman spectra of the reaction mixture . The reaction also results in the displacement of the SO3 bend, likely due to the proximity of the carbon center .

Action Environment

The action of acetone sodium bisulfite can be influenced by environmental factors such as pH and temperature . For instance, it is soluble in water, and its pH is usually between 8 and 9 . It can remain stable within a wide pH range . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during its handling .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetone sodium bisulfite involves the reaction of acetone with sodium bisulfite.", "Starting Materials": [ "Acetone", "Sodium bisulfite", "Water" ], "Reaction": [ "Dissolve 10 g of sodium bisulfite in 50 mL of water", "Add 10 mL of acetone to the solution", "Stir the mixture for 30 minutes at room temperature", "Filter the solution to obtain Acetone sodium bisulfite" ] } | |

Numéro CAS |

540-92-1 |

Formule moléculaire |

C3H8NaO4S+ |

Poids moléculaire |

163.15 g/mol |

Nom IUPAC |

sodium;2-hydroxypropane-2-sulfonic acid |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1 |

Clé InChI |

YNJORDSKPXMABC-UHFFFAOYSA-N |

SMILES |

CC(C)(O)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CC(C)(O)S(=O)(=O)O.[Na+] |

| 540-92-1 | |

Origine du produit |

United States |

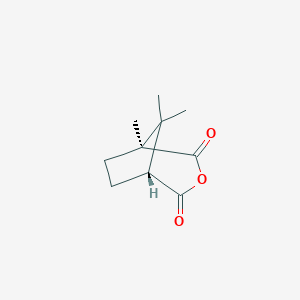

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

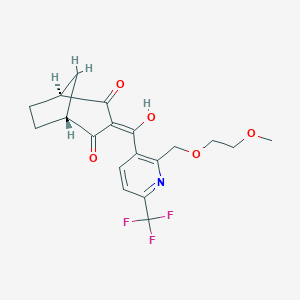

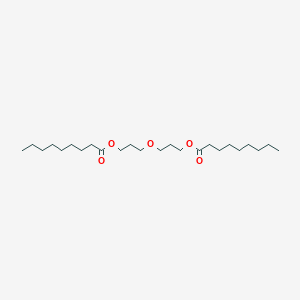

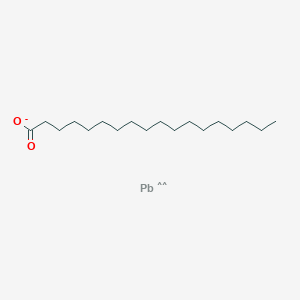

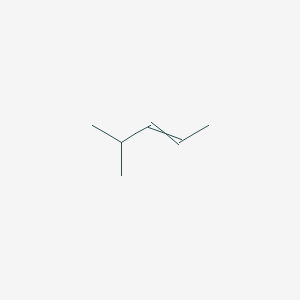

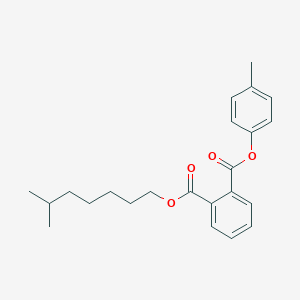

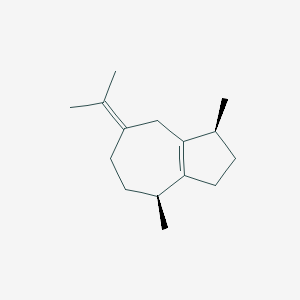

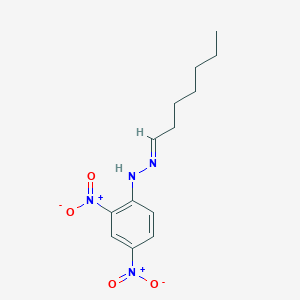

Feasible Synthetic Routes

A: Acetone sodium bisulfite acts as a reducing agent in redox pairs, commonly with persulfates like potassium persulfate. [, , ] This interaction generates free radicals, initiating the polymerization of monomers like vinyl acetate. [, ] The rate of polymerization is influenced by the concentration of ASBS. For instance, in vinyl acetate polymerization, the rate showed a first-order dependence on the concentration of ASBS when paired with potassium persulfate. []

A: Studies have shown that increasing the chain length of the bisulfite adduct, while maintaining the same bisulfite anion equivalent weight, leads to a decrease in the volume-average diameter of the resulting polymer particles. [] This modification also enhances the stability of the produced lattices and improves the overall morphology of the polymeric particles. Notably, using octyl aldehyde sodium bisulfite resulted in spherical morphology and enhanced stability. []

A: The choice of persulfate salt, when paired with ASBS, can significantly influence the polymerization rate and activation energy. For instance, potassium persulfate, sodium persulfate, and ammonium persulfate, when combined with ASBS, exhibited varying rates of polymerization and activation energies for vinyl acetate polymerization. [] This suggests that the cation associated with the persulfate plays a role in the redox reaction kinetics and affects the overall polymerization process.

A: Yes, ASBS has been successfully utilized in graft polymerization processes. [, ] For instance, in grafting glycidyl methacrylate onto leather, the rate of grafting using ASBS-containing redox pairs was influenced by the concentrations of both the emulsifier and the monomer. [] The specific persulfate salt used in the redox pair also influenced the activation energy of the grafting process. []

A: Research has shown that using ASBS in the polymerization process can influence the final polymer properties. For example, in the preparation of polypropylene/poly(methyl acrylate)-grafted glass wool composites, the use of ASBS in the grafting polymerization impacted the material's dielectric properties, thermal diffusivity, specific heat capacity, and thermal conductivity. [] This highlights the potential of ASBS to tailor the properties of polymer composites.

ANone: Various analytical techniques are employed to characterize both the polymerization process and the final polymer products. These include:

- X-ray diffraction (XRD): Used to examine the structure of materials, such as the expansion of kaolinite upon intercalation. []

- H1 NMR analysis: Employed to determine copolymer compositions by analyzing the relative amounts of different monomers in the polymer chain. []

- Sedimentation methods: Used to assess the stability of emulsion lattices prepared using different redox initiation systems. []

- Electron microscopy: Can be utilized to study the morphology and size distribution of polymer particles formed during emulsion polymerization. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)